molecular formula C22H24N2O5 B11950553 Benzyl N-[(benzyloxy)carbonyl]glycylprolinate CAS No. 57294-41-4

Benzyl N-[(benzyloxy)carbonyl]glycylprolinate

Cat. No.: B11950553
CAS No.: 57294-41-4
M. Wt: 396.4 g/mol
InChI Key: NFJJNKNWOMGSKP-UHFFFAOYSA-N
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Description

Benzyl N-[(benzyloxy)carbonyl]glycylprolinate is a synthetic dipeptide derivative featuring a glycine-proline backbone protected by two functional groups:

  • N-terminal protection: A benzyloxycarbonyl (Cbz) group on glycine.
  • C-terminal protection: A benzyl ester on proline.

This compound is widely used in peptide synthesis as an intermediate, leveraging the Cbz group for temporary amine protection and the benzyl ester for carboxylic acid stabilization. Its structural rigidity, conferred by the proline residue, makes it valuable in constructing conformationally constrained peptides for drug discovery and biochemical studies.

Properties

CAS No.

57294-41-4

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

benzyl 1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C22H24N2O5/c25-20(14-23-22(27)29-16-18-10-5-2-6-11-18)24-13-7-12-19(24)21(26)28-15-17-8-3-1-4-9-17/h1-6,8-11,19H,7,12-16H2,(H,23,27)

InChI Key

NFJJNKNWOMGSKP-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-1-({[(benzyloxy)carbonyl]amino}acetyl)-2-pyrrolidinecarboxylate typically involves multiple steps, including the protection of functional groups and the formation of peptide bonds. One common method involves the use of benzyloxycarbonyl chloride to protect the amino group, followed by the coupling of the protected amino acid with a pyrrolidine derivative under peptide coupling conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of protecting groups like benzyloxycarbonyl is crucial to ensure the selectivity and yield of the desired product .

Chemical Reactions Analysis

Synthetic Routes and Protective Group Chemistry

The compound is synthesized via a multi-step process:

  • Glycine protection : Benzyl chloroformate (Cbz-Cl) reacts with glycine in alkaline conditions (pH 9–12) to form the Cbz-glycine intermediate .

  • Proline activation : Proline is esterified with benzyl alcohol under acidic catalysis to yield proline benzyl ester.

  • Peptide coupling : Cbz-glycine is coupled to proline benzyl ester using carbodiimide reagents (e.g., DCC) or mixed carbonates .

Key Reaction Conditions :

StepReagents/ConditionsYieldByproducts
Cbz protectionCbz-Cl, NaOH (pH 10–11), 35–55°C 85–90%Dipeptide (<0.2%)
Benzyl esterificationBenzyl alcohol, H₂SO₄, reflux 75–80%Benzyl chloride
Peptide couplingDCC, DMAP, DCM, 0°C to RT 70–75%Urea derivatives

Deprotection Reactions

The Cbz and benzyl ester groups are cleaved under distinct conditions:

  • Cbz removal : Catalytic hydrogenation (H₂/Pd-C) or HBr in acetic acid .

  • Benzyl ester cleavage : Acidolysis (e.g., TFA) or hydrogenolysis .

Comparative Deprotection Efficiency :

Protecting GroupCleavage MethodConditionsEfficiencySide Reactions
CbzH₂/Pd-CRT, 1 atm H₂ >95%None reported
CbzHBr/AcOHRT, 2 hr 90–92%Aspartimide formation
Benzyl esterTFA/DCM (1:1)RT, 1 hr 85–88%Trityl cation scavenging
Benzyl esterH₂/Pd-CRT, 1 atm H₂ 92–95%Over-reduction rare

Side Reactions and Byproduct Formation

  • Dipeptide formation : Occurs during Cbz protection if L-aspartic acid concentrations exceed 1.5 M .

  • Hydrolysis : Benzyl chloroformate undergoes hydrolysis at pH >12, reducing yields .

  • Ene/Prins reactions : Observed in related benzylmagnesium chloride systems, leading to diol byproducts .

Mitigation Strategies :

  • Use organic solvents (e.g., 1,1,1-trichloroethane) to suppress hydrolysis .

  • Maintain reaction temperatures below 50°C to avoid equilibria favoring byproducts .

Stability and Storage

  • Thermal stability : Decomposes above 150°C (DSC data) .

  • Storage : Stable at −20°C under inert gas for >2 years .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of Benzyl N-[(benzyloxy)carbonyl]glycylprolinate is as a building block in peptide synthesis . The benzyloxycarbonyl (Cbz) group serves as a protective group for amino acids, allowing for the selective functionalization of peptide chains. This method is crucial for developing complex peptides with specific biological activities.

  • Case Study: Peptide Synthesis Techniques
    • The use of this compound has been demonstrated in the synthesis of various peptides, showcasing its effectiveness in protecting the amine group during the coupling process. This method enhances yield and purity compared to traditional techniques.

Enzyme-Substrate Interactions

In biological research, this compound is utilized to study enzyme-substrate interactions . By incorporating the this compound into model substrates, researchers can investigate how enzymes recognize and process these modified substrates.

  • Research Findings: Enzyme Kinetics
    • Studies have shown that modifying substrates with this compound can alter enzyme kinetics, providing insights into enzyme mechanisms and substrate specificity.

Pharmaceutical Development

This compound plays a role in the development of peptide-based drugs . Its structural properties make it a valuable precursor for bioactive compounds that can target specific biological pathways.

  • Case Study: Antimicrobial Activity
    • Recent evaluations have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens, making them potential candidates for new antibiotic therapies.

Table 1: Summary of Applications

Application AreaDescription
Peptide SynthesisUsed as a building block and protecting group in peptide synthesis processes.
Enzyme InteractionsInvestigated for its effects on enzyme kinetics and substrate specificity.
Pharmaceutical ResearchExplored for developing peptide-based drugs with potential antimicrobial activity.

Table 2: Antimicrobial Activity of Derivatives

Compound NameMinimum Inhibitory Concentration (MIC)
This compound4 µg/mL
Related Compound A8 µg/mL
Related Compound B16 µg/mL

Mechanism of Action

The mechanism of action of benzyl (2S)-1-({[(benzyloxy)carbonyl]amino}acetyl)-2-pyrrolidinecarboxylate involves its role as a protecting group and a building block in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing selective modifications. Upon removal of the protecting group, the free amine can participate in further reactions, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Methyl N-[(benzyloxy)carbonyl]glycylglycinate

  • Structure : Glycine-glycine dipeptide with Cbz protection on the N-terminal glycine and a methyl ester at the C-terminal.
  • Molecular Weight : 280.28 g/mol .
  • Key Differences :
    • Lacks proline, resulting in greater conformational flexibility.
    • Methyl ester (vs. benzyl ester) offers lower stability under acidic conditions but higher water solubility.
  • Applications : Intermediate for linear peptide synthesis due to glycine’s flexibility .

Benzyl N-(N-(N-((benzyloxy)carbonyl)-L-leucyl)glycyl)-L-leucinate

  • Structure : Leu-Gly-Leu tripeptide with Cbz protection and a benzyl ester.
  • Molecular Weight : ~520 g/mol (estimated from structure).
  • Key Differences :
    • Contains hydrophobic leucine residues, enhancing lipid membrane penetration.
    • Tripeptide structure increases steric hindrance, affecting coupling efficiency in solid-phase synthesis .
  • Applications : Used in lipophilic peptide drug candidates targeting intracellular proteins .

N-Cbz-L-aspartic acid α-methyl ester

  • Structure : Single aspartic acid residue with Cbz protection and a methyl ester.
  • Molecular Weight : ~265 g/mol (estimated).
  • Key Differences: Monomeric structure (vs. dipeptide) limits backbone complexity. Aspartic acid’s carboxylic acid side chain introduces pH-dependent solubility .
  • Applications : Building block for introducing acidic residues into peptides .

Data Table: Comparative Analysis

Property Benzyl N-[(benzyloxy)carbonyl]glycylprolinate Methyl N-[(benzyloxy)carbonyl]glycylglycinate N-Cbz-L-aspartic acid α-methyl ester
Molecular Weight (g/mol) ~463 (estimated) 280.28 ~265 (estimated)
Ester Type Benzyl Methyl Methyl
Amino Acid Residues Glycine-Proline Glycine-Glycine Aspartic Acid
Solubility in Water Low (benzyl ester) Moderate (methyl ester) High (polar side chain)
Stability Stable under basic conditions Hydrolyzes under strong acids/bases pH-sensitive due to aspartic acid
Primary Use Conformationally constrained peptides Flexible peptide backbones Acidic residue incorporation

Biological Activity

Benzyl N-[(benzyloxy)carbonyl]glycylprolinate is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article explores its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H24N2O5
  • Molecular Weight : 396.44 g/mol
  • CAS Number : 57294-41-4
  • Density : Approximately 1.1 g/cm³
  • Boiling Point : 587.2 °C at 760 mmHg
  • Flash Point : 309 °C

This compound acts as a bioactive compound with various mechanisms that may include:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes.
  • Modulation of Receptor Activity : The compound has shown potential in modulating receptor activities, particularly in the central nervous system and peripheral tissues.
  • Influence on Protein Interactions : It may alter protein-protein interactions, impacting signaling pathways critical for cell function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies suggest that derivatives of this compound can exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
  • Anti-inflammatory Effects : There is evidence indicating that the compound can modulate inflammatory responses, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Neuroprotective Effects : Some studies have suggested neuroprotective properties, which may have implications for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
  • Antioxidant Activity : The compound has shown potential as an antioxidant, helping to neutralize free radicals and reduce oxidative stress within cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi
Anti-inflammatoryReduces markers of inflammation in vitro
NeuroprotectiveProtects neuronal cells from oxidative damage
AntioxidantScavenges free radicals, reducing oxidative stress

Case Study Examples

  • Antimicrobial Evaluation :
    In a study assessing the antimicrobial efficacy of various derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for antibiotic development.
  • Neuroprotective Study :
    A research project investigating the neuroprotective effects of this compound on rat models exposed to neurotoxins indicated a marked reduction in neuronal cell death and improved cognitive function post-treatment.
  • Inflammatory Response Modulation :
    An in vitro study showed that treatment with this compound significantly decreased the production of pro-inflammatory cytokines in macrophages.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl N-[(benzyloxy)carbonyl]glycylprolinate, and how do coupling agents influence yield?

  • Methodology : The compound is synthesized via stepwise peptide coupling. First, the benzyloxycarbonyl (Z) group is introduced to glycine using benzyl chloroformate (Z-Cl) in basic conditions (e.g., NaHCO₃). Subsequent coupling to prolinate requires carbodiimide agents like DCC or EDC with HOBt to minimize racemization .
  • Key Considerations : Use anhydrous solvents (DMF or DCM) and monitor reaction progress via TLC (Rf values: ~0.3 in EtOAc/hexane 1:1) . Yield optimization (~70-85%) depends on stoichiometric ratios (1.2:1 coupling agent:substrate) and temperature control (0–4°C for activation) .

Q. How should researchers purify this compound, and what purity thresholds are critical for downstream applications?

  • Methodology : Purify via flash chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (solvent: ethanol/water).
  • Quality Control : Purity ≥95% (HPLC, C18 column, 220 nm detection) is essential for biological assays. Impurities >2% (e.g., deprotected glycine or diketopiperazine byproducts) may skew enzymatic inhibition studies .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in stereochemical integrity during synthesis?

  • Methodology :

  • Circular Dichroism (CD) : Confirm proline’s L-configuration by comparing α-helix induction profiles in model peptides .
  • NMR Spectroscopy : Use 2D NOESY to detect intramolecular H-bonding between glycine’s NH and prolinate’s carbonyl group (δ ~4.3 ppm for proline α-H) .
  • Chiral HPLC : Employ a Chirobiotic T column (mobile phase: MeOH/H2O with 0.1% TFA) to separate enantiomers; retention time differences >1.5 min indicate racemization .

Q. How does solvent polarity impact the compound’s stability in long-term storage?

  • Experimental Design :

  • Accelerated Stability Testing : Store at 25°C/60% RH (ICH Q1A guidelines) in DMSO, ethanol, or solid state. Assess degradation via LC-MS every 30 days.
  • Findings : DMSO solutions show 10% decomposition (hydrolysis at the ester group) after 6 months, while solids remain stable (<2% degradation) when stored desiccated at -20°C .

Q. What computational models predict the compound’s interaction with protease targets?

  • Methodology :

  • Molecular Docking (AutoDock Vina) : Use the X-ray structure of trypsin-like proteases (PDB: 1TON) to simulate binding. The glycine-proline motif adopts a β-turn conformation, with Ki values correlating to hydrophobic pocket occupancy (ΔG ~-8.2 kcal/mol) .
  • MD Simulations (GROMACS) : Analyze 100-ns trajectories to evaluate backbone flexibility; RMSD >2.0 Å indicates poor target engagement .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (e.g., 119–123°C vs. 78–81°C)?

  • Root Cause : Polymorphism or residual solvents (e.g., EtOAc) alter melting behavior.
  • Resolution :

  • DSC Analysis : Run differential scanning calorimetry at 10°C/min. Sharp endothermic peaks indicate pure polymorphs.
  • Karl Fischer Titration : Confirm residual solvent levels (<0.1% w/w) .

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